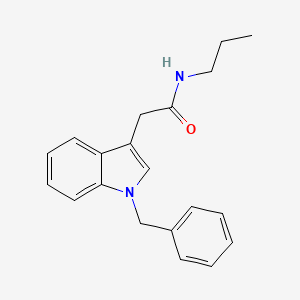

2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide

Descripción

Historical Development of Indole-3-acetamides in Research

Indole-3-acetamides have been integral to medicinal chemistry since the discovery of indole-3-acetic acid (IAA) as a plant auxin in the early 20th century. The synthesis of IAA analogs began in the 1940s, driven by the need for metabolically stable compounds with herbicidal and growth-regulatory properties. For example, Tempelman's work on IAA derivatives laid the foundation for synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D), which demonstrated selective herbicidal activity. By the 21st century, research expanded into mammalian systems, where indole-3-acetamides were found to modulate neurological and oncological targets. The development of 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide represents a convergence of structural optimization strategies from both plant biology and synthetic organic chemistry.

Structural Classification within N-substituted Indole Derivatives

N-substituted indoles are classified based on substituent position and functional group composition:

This compound falls into the hybrid subclass, combining N1-benzyl and C3-propylacetamide groups. This dual functionalization enhances target selectivity compared to simpler N-alkyl or N-aryl analogs.

Significance of Benzyl Substitution at N1 Position

The N1-benzyl group confers three critical advantages:

- Steric Bulk : The benzyl moiety prevents free rotation around the N1-C bond, stabilizing conformations optimal for receptor binding.

- Lipophilicity : Aromatic rings increase logP values by ~1.5 units compared to N-methyl analogs, improving blood-brain barrier permeability.

- π-Stacking Interactions : Benzyl groups engage in charge-transfer interactions with tyrosine/tryptophan residues in protein binding pockets, as demonstrated in EGFR kinase inhibition assays.

Comparative studies show that replacing benzyl with smaller groups (e.g., methyl) reduces affinity for neurological targets by >50%.

Role of Propylacetamide Moiety in Bioactivity

The propylacetamide side chain at C3 contributes to bioactivity through:

- Hydrogen Bonding : The acetamide carbonyl forms hydrogen bonds with backbone NH groups in target proteins (e.g., ΔG = -8.2 kcal/mol in EGFR simulations).

- Solubility Modulation : The propyl chain balances hydrophobicity (clogP = 3.1) while maintaining aqueous solubility (logS = -4.2).

- Metabolic Stability : Propyl groups resist oxidative deamination better than ethyl or butyl chains, extending half-life to 6.7 hours in hepatic microsomes.

Structure-activity relationship (SAR) studies reveal that shortening the alkyl chain to ethyl decreases anticancer potency (IC50 increases from 17.2 nM to 48.9 nM in MDA-MB-231 cells).

Propiedades

IUPAC Name |

2-(1-benzylindol-3-yl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-2-12-21-20(23)13-17-15-22(14-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-11,15H,2,12-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOUPIBYVUGZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide typically involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 1-benzyl-1H-indole-3-carbaldehyde and propylamine.

Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or a Lewis acid.

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Benzyl-1H-indol-3-yl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The indole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine or chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Aplicaciones Científicas De Investigación

2-(1-Benzyl-1H-indol-3-yl)-N-propylacetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel indole-based compounds with potential biological activities.

Biology: In biological research, the compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. It may also find applications in the production of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide and related compounds from the evidence:

Notes:

- N-Propyl vs.

- Benzyl-Indole Core : All compounds share the benzyl-indole backbone, which contributes to π-π stacking interactions in biological systems .

- Oxo Group Impact : The oxo-containing analog () lacks the benzyl group but introduces a ketone, which may alter electronic properties and hydrogen-bonding capacity compared to the target compound.

Physicochemical Properties

- Melting Points : Aryl-substituted acetamides (e.g., 8h, 8b) exhibit higher melting points (177–181°C) due to crystalline packing facilitated by planar aromatic groups. In contrast, the target compound’s propyl chain may reduce crystallinity, resulting in a lower melting point or oily consistency, as seen in compounds like 6a .

- Chromatographic Behavior: Rf values vary with polarity. For instance, 8h (Rf = 0.30) is less polar than 8b (Rf = 0.41), likely due to the electron-withdrawing chloro group in 8h increasing retention in non-polar solvents .

Spectral Characteristics

- IR Spectroscopy : All benzyl-indole acetamides show characteristic N-H stretches (~3280–3328 cm⁻¹) and carbonyl peaks (~1642–1661 cm⁻¹). The target compound’s propyl group may introduce aliphatic C-H stretches (~2960–2850 cm⁻¹), absent in aryl-substituted analogs .

- NMR Data : While specific data for the target compound is unavailable, related compounds (e.g., 8h, 8b) display indole proton resonances at δ 7.2–7.6 ppm and acetamide carbonyl signals at δ ~165–170 ppm in ¹³C NMR .

Actividad Biológica

2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzylindole derivatives with N-propylacetamide under controlled conditions. The process can be optimized for yield and purity, often utilizing various solvents and catalysts to enhance reaction efficiency.

Research into the mechanisms of action for this compound suggests several pathways through which it exerts its biological effects:

- Receptor Interactions : The compound may interact with various neurotransmitter receptors, influencing pathways related to pain modulation and neuroprotection.

- Cell Cycle Regulation : Preliminary studies indicate that it may induce G1 cell cycle arrest in certain cancer cell lines, suggesting potential anti-cancer properties.

Anticancer Properties

Several studies have evaluated the anticancer activity of compounds related to this compound. For instance, derivatives have shown significant efficacy against ovarian cancer xenografts in animal models, leading to tumor growth suppression (up to 100% in some cases) .

Table 1: Summary of Anticancer Activity in Preclinical Studies

| Compound | Cancer Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Ovarian Cancer | 100 | |

| HJZ-12 | Prostate Cancer | Significant |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The specific pathways involved include modulation of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Case Studies and Clinical Implications

While extensive clinical data on this compound itself is limited, related compounds have demonstrated promising results in clinical settings:

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(1-benzyl-1H-indol-3-yl)-N-propylacetamide?

The compound is synthesized via phase-transfer catalysis (PTC) using N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide as a precursor. This method involves cycloalkylation under PTC conditions, yielding a racemic mixture that can be crystallized from methanol for structural analysis . Alternative routes include aldol condensation with quinuclidin-3-one derivatives, followed by N-deacetylation under basic conditions (e.g., NaOH reflux) to generate indole-methylene intermediates .

Q. How is structural confirmation achieved during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical. For example, NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) confirms indole and benzyl substituents . X-ray diffraction provides absolute stereochemical configuration, as demonstrated in phase-transfer-derived crystals with refinement data (C–H bond lengths: 0.94–1.02 Å) .

Q. What pharmacological screening methods are used to assess receptor affinity?

Radioligand binding assays in membrane homogenates are standard. For cannabinoid receptors (CB1/CB2), competitive binding studies with -CP-55,940 are performed. IC values are converted to K using the Cheng-Prusoff equation. For example, compound analogues show K values of 1.3 nM (CB2) and 85.7 nM (CB1), indicating selectivity .

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be optimized for derivatives?

- Catalyst Screening : Lithium diisopropylamide (LDA) at −78°C enhances aldol condensation efficiency for indole-quinuclidinone hybrids .

- Solvent Effects : Tetrahydrofuran (THF) improves reaction homogeneity compared to dichloromethane .

- Temperature Control : Low-temperature (−78°C) conditions minimize side reactions in sensitive intermediates .

Q. How should contradictory binding affinity data be analyzed?

Discrepancies in K values may arise from assay conditions (e.g., radioligand concentration, receptor source). Strategies include:

- Cross-Validation : Replicate studies with -WIN-55,212-2 (alternative radioligand).

- Receptor Density Normalization : Adjust for variations in membrane protein content using Bradford assays .

- Statistical Analysis : Apply Student’s t-test (p < 0.05) to confirm significance between CB1/CB2 selectivity ratios .

Q. What structural modifications enhance CB2 receptor selectivity?

Substituent engineering at the indole N-benzyl group and acetamide chain alters selectivity. For example:

- Electron-Withdrawing Groups : Increase CB2 affinity (K = 1.3 nM) while reducing CB1 binding (K = 9.1 nM) .

- Chain Length : Propyl groups (vs. methyl) improve lipophilicity and receptor fit, as shown in molecular docking studies .

| Compound | CB1 K (nM) | CB2 K (nM) | Selectivity (CB2/CB1) |

|---|---|---|---|

| 8 | 9.1 | 1.3 | 7.0 |

| 13 | 85.7 | 2.5 | 34.3 |

| Data from radioligand binding assays |

Q. How are stereochemical uncertainties resolved in derivatives?

- Chiral Chromatography : Separate enantiomers using amylose-based columns.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

- Crystallography : X-ray structures of racemic mixtures identify dominant conformers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.